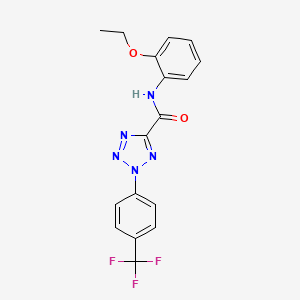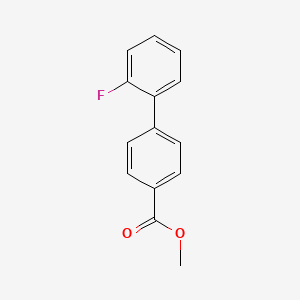
N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, also known as TET, is a novel tetrazole-based compound that has been extensively studied in recent years due to its potential as a therapeutic agent. TET has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects, making it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Electro-Optical Properties
- Synthesis and Characterization in Polymers : Research by Hsiao et al. (2015) focused on synthesizing new electroactive aromatic polyamides and polyimides derived from a specific monomer. These polymers exhibited high solubility, strong film-forming capabilities, and significant thermal stability. They also demonstrated reversible electrochemical oxidation and enhanced electrochromic performance, making them potentially useful in electro-optical applications.
Enzyme Inhibition for Immunosuppression
- Inhibition of Dihydroorotate Dehydrogenase : Knecht and Löffler (1998) studied compounds similar to N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide for their effects on dihydroorotate dehydrogenase, an enzyme critical in pyrimidine nucleotide synthesis. Their research, presented in Biochemical pharmacology, suggests potential applications in immunosuppression and cancer therapy.
Antimicrobial and Antioxidant Activities
- Synthesis for Molluscicidal Properties : El-Bayouki and Basyouni (1988) explored the synthesis of derivatives for activity against snails, the intermediate hosts of schistosomiasis. Their work, detailed in Bulletin of the Chemical Society of Japan, indicates potential applications in controlling parasitic diseases.
- Lignan Conjugates with Antimicrobial and Antioxidant Effects : Raghavendra et al. (2016) synthesized cyclopropane-based compounds and evaluated their antimicrobial and antioxidant activities. As reported in Bioorganic & medicinal chemistry letters, these compounds showed significant potential, indicating their use in developing new antimicrobial and antioxidant agents.
Anticancer Drug Synthesis
- Synthesis of Anticancer Agents : Chen et al. (2009) developed a method for synthesizing 2-aminothiazole-5-carboxylamide derivatives, as seen in Arkivoc. This method is applicable in the efficient synthesis of dasatinib, an anti-cancer drug, demonstrating the role of such compounds in cancer treatment.
Antidiabetic Activity
- In Vitro Antidiabetic Screening : Lalpara et al. (2021) conducted a study on novel dihydropyrimidine derivatives for antidiabetic activity, as detailed in Russian Journal of Organic Chemistry. These compounds were evaluated using an α-amylase inhibition assay, suggesting potential applications in diabetes management.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c1-2-27-14-6-4-3-5-13(14)21-16(26)15-22-24-25(23-15)12-9-7-11(8-10-12)17(18,19)20/h3-10H,2H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLKLUYWNQGRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617419.png)
![2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2617420.png)
![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[4-(trifluoromethyl)phenyl]carbonyl}piperazine](/img/structure/B2617423.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2617426.png)
![1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2617428.png)
![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2617429.png)

![4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate](/img/structure/B2617433.png)



![[6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid](/img/structure/B2617439.png)
